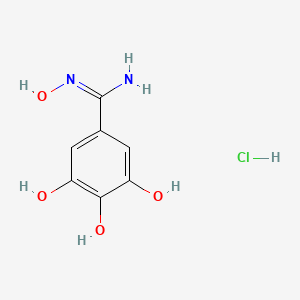
N',3,4,5-tetrahydroxybenzenecarboximidamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N',3,4,5-tetrahydroxybenzenecarboximidamide;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is known for its specific interactions with biological systems, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N',3,4,5-tetrahydroxybenzenecarboximidamide;hydrochloride involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of this compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur.
Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions. These may include acids, bases, solvents, and other chemical agents that promote the formation of this compound.
Purification: After the synthesis, the compound is purified using techniques such as chromatography, crystallization, or distillation to obtain a high-purity product.
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The industrial methods focus on optimizing yield, reducing costs, and maintaining safety standards.
Chemical Reactions Analysis
N',3,4,5-tetrahydroxybenzenecarboximidamide;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents for substitution reactions include halogens, acids, and bases.
Addition: This involves the addition of atoms or groups to a double or triple bond in the molecule, often using catalysts like palladium or platinum.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N',3,4,5-tetrahydroxybenzenecarboximidamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its interactions with biological molecules, including proteins and nucleic acids, making it valuable in biochemical research.
Medicine: this compound is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: The compound is used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism by which N',3,4,5-tetrahydroxybenzenecarboximidamide;hydrochloride exerts its effects involves specific interactions with molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological pathways. The compound’s action can modulate these pathways, leading to various biological effects. Understanding the molecular targets and pathways involved is essential for developing new applications and therapeutic strategies.
Properties
IUPAC Name |
N',3,4,5-tetrahydroxybenzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4.ClH/c8-7(9-13)3-1-4(10)6(12)5(11)2-3;/h1-2,10-13H,(H2,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKNXSNOQYLIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=NO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)/C(=N\O)/N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95933-75-8 |
Source


|
| Record name | Benzenecarboximidamide, N,3,4,5-tetrahydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95933-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
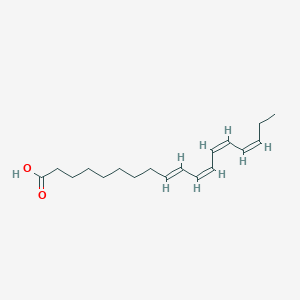


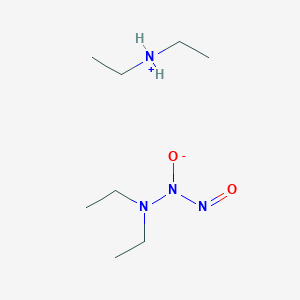
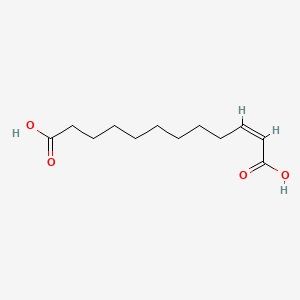
![1,3-Didecyl-5-[3-(1,3-didecylhexahydro-4,6-dioxo-2-thioxo-5-pyrimidinyl)-2-propenylidene]dihydro-2-thioxo-4,6-(1H,5H)-pyrimidinedione](/img/structure/B7852525.png)
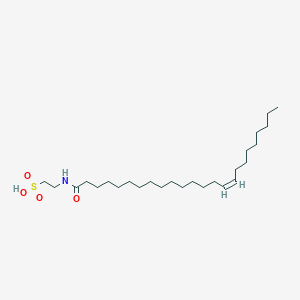


![3,4-Dihydro-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrienyl]-2H-1-benzopyran-6-ol](/img/structure/B7852561.png)
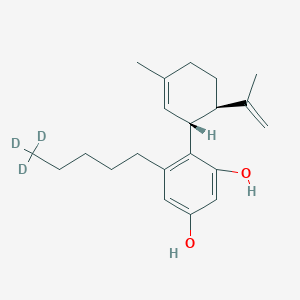
![N-Cyclopentyl-2-diazenyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B7852579.png)


